molecular formula C13H9Cl2FS B7999353 1-Chloro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene

1-Chloro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7999353
M. Wt: 287.2 g/mol
InChI Key: ZFXZQZHSZTUEJX-UHFFFAOYSA-N
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Description

1-Chloro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by its chloro and fluoro-substituted benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene can be synthesized through several synthetic routes. One common method involves the reaction of 1-chloro-3-(chloromethyl)benzene with 3-chloro-5-fluorobenzenethiol under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of the corresponding thiol or disulfide derivatives.

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Thiols and Disulfides: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

1-Chloro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of chloro- and fluoro-substituted aromatic compounds with biological systems.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Chloro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 1-Chloro-2,3,5,6-tetrafluorobenzene: Similar in having multiple halogen substitutions on the benzene ring.

  • 3-Chloro-5-fluorobenzenethiol: Similar in having chloro and fluoro substituents on the benzene ring, with a thiol group.

Uniqueness: 1-Chloro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is unique due to its specific substitution pattern and the presence of the sulfanylmethyl group, which imparts distinct chemical properties compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-chloro-3-[(3-chlorophenyl)methylsulfanyl]-5-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FS/c14-10-3-1-2-9(4-10)8-17-13-6-11(15)5-12(16)7-13/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXZQZHSZTUEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=CC(=CC(=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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